molecular formula C7H5BrF2 B1528353 2-Bromo-1,5-difluoro-3-methylbenzene CAS No. 1807135-08-5

2-Bromo-1,5-difluoro-3-methylbenzene

Cat. No.: B1528353
CAS No.: 1807135-08-5
M. Wt: 207.01 g/mol
InChI Key: AWDCMWWKXLOYNE-UHFFFAOYSA-N
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Description

Chemical Identity:
2-Bromo-1,5-difluoro-3-methylbenzene (CAS 1807135-08-5) is a brominated, fluorinated aromatic compound with the molecular formula C₇H₅BrF₂ and a molecular weight of 207.02 g/mol . Its IUPAC name reflects the substitution pattern: bromo at position 2, fluorine at positions 1 and 5, and a methyl group at position 2.

Physicochemical Properties:
Key properties include:

  • Appearance: Not specified (N/A in available data).
  • Hazards: Classified with warnings for toxicity (H302), skin/eye irritation (H315, H319), and respiratory irritation (H335) .

Applications:
As a fluorinated building block, it is used in organic synthesis, particularly in pharmaceuticals and agrochemicals, where halogenated aromatics serve as intermediates .

Properties

IUPAC Name

2-bromo-1,5-difluoro-3-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF2/c1-4-2-5(9)3-6(10)7(4)8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWDCMWWKXLOYNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Br)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Bromo-1,5-difluoro-3-methylbenzene (C₇H₅BrF₂) is an aromatic compound characterized by its unique substitution pattern, which includes bromine and fluorine atoms. This structure imparts distinct chemical properties that are of interest in various scientific fields, particularly in medicinal chemistry and biological research. The compound is being explored for its potential biological activities, including interactions with enzymes and receptors, which could lead to applications in drug development.

The following table summarizes the key chemical properties of this compound:

PropertyValue
Chemical FormulaC₇H₅BrF₂
Molecular Weight207.02 g/mol
IUPAC NameThis compound
PubChem CID59146270
SMILESCC1=CC(=CC(=C1Br)F)F

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The presence of bromine and fluorine atoms enhances the compound's binding affinity to enzymes and receptors, potentially modulating their activity. This interaction can lead to various biochemical effects depending on the specific target involved .

Potential Biological Targets

Research indicates that compounds with similar structures often exhibit activity against:

  • Enzymes : Inhibition or activation of specific enzymes involved in metabolic pathways.
  • Receptors : Modulation of receptor activity, affecting signaling pathways related to various physiological processes.

Case Studies and Research Findings

Recent studies have highlighted the potential therapeutic applications of fluorinated compounds, including those similar to this compound. For example:

  • Anticancer Activity : A study demonstrated that fluorinated benzene derivatives can enhance the potency of anticancer drugs by improving their pharmacokinetic properties and targeting capabilities .
  • Anti-inflammatory Properties : Another investigation revealed that certain halogenated compounds exhibit anti-inflammatory effects through the inhibition of pro-inflammatory cytokines. This suggests a potential role for this compound in developing anti-inflammatory agents.

Comparative Analysis

The following table compares this compound with other structurally similar compounds regarding their biological activities:

Compound NameMolecular FormulaNotable Activity
This compoundC₇H₅BrF₂Potential enzyme modulation
3-Fluoro-4-bromobenzeneC₇H₄BrFAnticancer activity
4-Bromo-2-fluorotolueneC₇H₇BrFAnti-inflammatory effects

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s unique combination of substituents (Br, F, CH₃) distinguishes it from analogs. Below is a comparative analysis (Table 1):

Table 1: Key Properties of 2-Bromo-1,5-difluoro-3-methylbenzene and Analogs
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Pharmacological Relevance
This compound 1807135-08-5 C₇H₅BrF₂ 207.02 Br (C2), F (C1, C5), CH₃ (C3) Not reported
2-Bromo-1,3-dimethylbenzene 576-22-7 C₈H₉Br 185.06 Br (C2), CH₃ (C1, C3) No GABAA receptor efficacy
2-Fluoro-1,3-dimethylbenzene 443-88-9 C₈H₉F 124.16 F (C2), CH₃ (C1, C3) GABAA receptor potentiation
1,5-Dibromo-2,4-difluorobenzene 1232407-50-9 C₆H₂Br₂F₂ 289.89 Br (C1, C5), F (C2, C4) N/A
2-Bromo-1,4-dichlorobenzene 25245-34-5 C₆H₃BrCl₂ 225.90 Br (C2), Cl (C1, C4) N/A

Solubility and Pharmacological Activity

  • Solubility Cutoff Effect : Evidence from substituted benzenes (e.g., 2-bromo-1,3-dimethylbenzene vs. 2-fluoro-1,3-dimethylbenzene) shows a solubility threshold (0.10–0.46 mmol/L) for GABAA receptor modulation. Below 0.10 mmol/L (e.g., 2-bromo-1,3-dimethylbenzene), compounds lack efficacy; above 0.46 mmol/L (e.g., 2-fluoro-1,3-dimethylbenzene), activity emerges .
  • However, the methyl group may offset this effect due to hydrophobicity.

Commercial Availability and Pricing

  • This compound : Priced at $257.00/5g (95% purity) .
  • 1,5-Dibromo-2,4-difluorobenzene : Lower cost ($34.00/25g ) due to simpler synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Bromo-1,5-difluoro-3-methylbenzene
Reactant of Route 2
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